molecular formula C6H4O2S B1296998 2,5-Thiophenedicarboxaldehyde CAS No. 932-95-6

2,5-Thiophenedicarboxaldehyde

Cat. No. B1296998
CAS RN: 932-95-6
M. Wt: 140.16 g/mol
InChI Key: OTMRXENQDSQACG-UHFFFAOYSA-N
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Description

2,5-Thiophenedicarboxaldehyde (2,5-TDA) is an organic compound that has been studied for its potential applications in the field of science and medicine. It is a derivative of thiophene, a five-membered ring containing four carbon atoms and one sulfur atom. 2,5-TDA is an important intermediate for the synthesis of other organic compounds and has been used in the production of various drugs. In addition, it has been studied for its potential applications in the field of biochemistry and physiology.

Scientific research applications

Synthesis and Derivative Formation

  • 2,5-Thiophenedicarboxaldehyde has been utilized for synthesizing symmetrical and unsymmetrical derivatives of 2,5-thiophenebismethylamine (Gol'dfarb, Fabrichnyǐ, & Rogovik, 1966).
  • It serves as a precursor in the Krohnke’s method to produce condensation products with amines and active methylene compounds (Sone, 1964).

Metal Ion Reactions

  • Research has shown its reaction with various metal ions, forming compounds with potential applications in ligand chemistry (Salameh & Tayim, 1983).

Polymer Chemistry

  • It's used in the synthesis of end-capped thieno[3,2-f:4,5-f′]bis[1]benzothiophene, demonstrating significant potential in polymer chemistry (Wex, Jradi, Patra, & Kaafarani, 2010).
  • The compound has also been utilized in the preparation of substituted oxazolinones containing the thiophene nucleus, which can be converted into N-acyl derivatives of amino hydroxy acids (Gol'dfarb, Fabrichnyǐ, & Rogovik, 1963).

Chiral Synthesis

  • In chiral synthesis, it's used for the preparation of chiral pyridino- and thiopheno-18-crown-6 ligands from enantiomerically pure C(2)-symmetric pyridine- and thiophenediols (Chen, Brown, & Ramachandran, 1999).

Schiff Base Synthesis

  • It is a key component in the synthesis of Schiff bases, which exhibit strong complex capability and notable antibacterial and anticancer activities (Xia Guang-ming, 2009).

properties

IUPAC Name

thiophene-2,5-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMRXENQDSQACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343151
Record name Thiophene-2,5-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Thiophenedicarboxaldehyde

CAS RN

932-95-6
Record name 2,5-Thiophenedicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene-2,5-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiophene-2,5-dicarbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
302
Citations
T Sone - Bulletin of the Chemical Society of Japan, 1964 - journal.csj.jp
The application of Kröhnke’s method to 2,5-bis(chloromethyl)thiophene has afforded 2,5-thiophenedicarboxaldehyde, from which some condensation products with amines and active …
Number of citations: 26 www.journal.csj.jp
AA Abdel Aziz, SH Seda - Applied Organometallic Chemistry, 2017 - Wiley Online Library
The tetradentate Schiff base ligand (SB), N,N′‐bis‐(2‐mercaptophenylimine)‐2,5‐thiophenedicarboxaldehyde was prepared via condensation of 2,5‐thiophene‐dicarboxaldehyde …
Number of citations: 12 onlinelibrary.wiley.com
S Vikneshvaran, S Velmathi - ChemistrySelect, 2019 - Wiley Online Library
Corrosion of stainless steel (SS) under acidic medium were studied with and without the presence of N′,N′′′‐(thiophene‐2,5‐diylbis(methanylylidene))di(isonicotinohydrazide) (…
QU Ain, I Singh, R Carmieli, A Savci, K Paul… - Journal of Molecular …, 2023 - Elsevier
Reaction of copper (II) acetate with 2,5 thiophenedicarboxaldehyde bisthiosemicarbazone (2,5 H 2 bttsc, 1 H 2 L), 2,5 thiophenedicarboxaldehyde-N 1 -methyl bisthiosemicarbazone (2,…
Number of citations: 1 www.sciencedirect.com
AA Abdel Aziz, ISA El‐Sayed… - Applied Organometallic …, 2017 - Wiley Online Library
A novel tetradentate dianionic Schiff base ligand, N,N′‐bis(2‐carboxyphenylimine)‐2,5‐thiophenedicarboxaldhyde (H 2 L) and some first row d‐transition metal chelates (Co(II), Cu(II), …
Number of citations: 17 onlinelibrary.wiley.com
AA Abdel Aziz, SH Seda - Journal of fluorescence, 2017 - Springer
A novel series of Co(II), Ni(II), Cu(II) and Zn(II) mononuclear complexes have been synthesized involving a potentially tetradentate Schiff base ligand, which was obtained by …
Number of citations: 21 link.springer.com
AS Salameh, HA Tayim - Polyhedron, 1983 - Elsevier
2,5-(Dibenzothiazolin-2-yl)thiophene has been synthesized by the reaction of 2,5-thiophenedicarboxaldehyde and o -aminobenzenethiol. It reacts as a neutral ligand with Pd(II). …
Number of citations: 12 www.sciencedirect.com
S Bonnemier - 2019 - cornerstone.lib.mnsu.edu
Certain aldehydes, when in the presence of the amino acid arginine, can react with DNA and form DNA adducts. 2, 5-Thiophenedicarboxaldehyde is a compound consisting of a five …
Number of citations: 0 cornerstone.lib.mnsu.edu
G Zhou, C Ye - Chinese Journal of Polymer Science (World …, 2004 - search.ebscohost.com
Soluble poly (3-hexyl-2, 5-thienylene vinylene)(PHTV) was readily synthesized from thiophene in a yield better than that of the precursor method to prepare poly (thienylene vinylene)(…
Number of citations: 3 search.ebscohost.com
A Iwan, H Janeczek, B Jarzabek, P Rannou - Materials, 2009 - mdpi.com
Seven symmetrical azomethines with two imine groups (HC=N) were synthesized by condensation of the benzene-1,4-dicarboxaldehyde with five amines (first group: A1-A5) and of the …
Number of citations: 31 www.mdpi.com

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